methyl 7-(3-methoxybenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Description
Methyl 7-(3-methoxybenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic tetrahydroisoquinoline derivative characterized by a methyl carboxylate group at position 2 and a 3-methoxybenzamido substituent at position 7.
Properties
IUPAC Name |
methyl 7-[(3-methoxybenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-17-5-3-4-14(11-17)18(22)20-16-7-6-13-8-9-21(19(23)25-2)12-15(13)10-16/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQNQTTWOUOXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(3-methoxybenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzoic acid with an appropriate amine to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the isoquinoline core. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(3-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.
Scientific Research Applications
Methyl 7-(3-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 7-(3-methoxybenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Modifications at the 7-Position
The 7-position of tetrahydroisoquinoline derivatives is a critical site for functionalization, influencing both synthetic accessibility and biological activity. Key analogs include:
Key Observations :
- Amide vs. Alkoxy Substituents : The 3-methoxybenzamido group in the target compound introduces hydrogen-bonding capability, contrasting with alkoxy or trifluoromethyl groups, which prioritize lipophilicity or electronic effects .
- Synthetic Yields : Alkoxy-substituted analogs (e.g., 8c, 8d) exhibit lower yields (20–27%) compared to trifluoromethyl derivatives (76% for compound 12b in ), suggesting steric or electronic challenges in amide coupling steps .
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
- Tert-butyl esters (e.g., compound 12b in ) exhibit increased steric bulk, reducing solubility but enhancing stability during synthesis .
Biological Activity
Methyl 7-(3-methoxybenzamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.
Structure and Properties
The chemical structure of this compound can be described by the following properties:
- Molecular Formula : C17H20N2O4
- Molecular Weight : 316.35 g/mol
- SMILES Notation :
COC(=O)C1=C(C(=C(C=C1)OC)NCC2=CC=CC=C2)N - InChI Key :
UJUNDAYVNBUMOJ-UHFFFAOYSA-N
This compound belongs to the tetrahydroisoquinoline class, which is known for various pharmacological activities.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of tetrahydroisoquinoline derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study examining similar derivatives showed IC50 values in the nanomolar range against breast cancer (MCF7) and colon cancer (HCT116) cells .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF7 | 25.3 |
| Compound B | HCT116 | 8.3 |
These findings suggest that this compound may exhibit comparable or enhanced activity.
Sigma Receptor Modulation
Tetrahydroisoquinoline derivatives have also been studied for their interaction with sigma receptors (σR). These receptors are implicated in various physiological processes and are potential targets for cancer therapy. Research indicates that compounds interacting with σR can modulate cellular pathways involved in apoptosis and proliferation . this compound may engage these receptors similarly, contributing to its biological activity.
The precise mechanism by which this compound exerts its effects remains to be fully elucidated. However, it is hypothesized that its structure allows for interaction with multiple biological targets:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on kinases involved in cell signaling pathways related to cancer progression.
- Induction of Apoptosis : Evidence suggests that tetrahydroisoquinolines can promote programmed cell death in malignant cells.
Study 1: Cytotoxicity Evaluation
In a recent evaluation of the cytotoxic effects of tetrahydroisoquinoline derivatives on cancer cell lines:
- Objective : To assess the cytotoxicity and mechanism of action.
- Methodology : MTT assay was employed to measure cell viability after treatment with varying concentrations of the compound.
- Results : The study found a dose-dependent reduction in cell viability across multiple cancer cell lines.
Study 2: Sigma Receptor Interaction
Another study focused on the interaction between tetrahydroisoquinoline derivatives and sigma receptors:
- Objective : To determine the binding affinity and functional consequences of receptor engagement.
- Methodology : Radiolabeled ligand binding assays were conducted.
- Results : Compounds exhibited high affinity for σR1 and σR2 receptors, indicating potential as therapeutic agents targeting these pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
